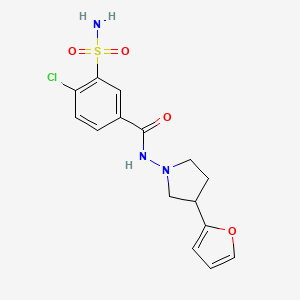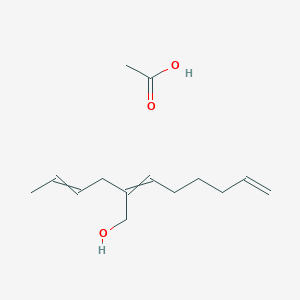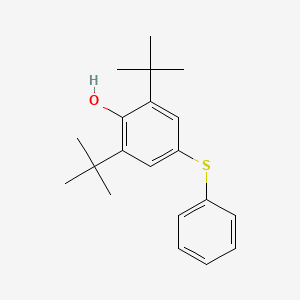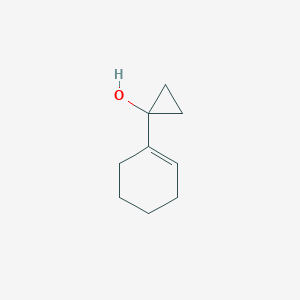
Cyclopropanol, 1-(1-cyclohexen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanol, 1-(1-cyclohexen-1-yl)- is an organic compound that features a cyclopropanol ring attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropanol, 1-(1-cyclohexen-1-yl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with a carbene precursor, such as diazomethane, in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of the cyclopropanol ring attached to the cyclohexene ring .
Industrial Production Methods
Industrial production of Cyclopropanol, 1-(1-cyclohexen-1-yl)- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanol, 1-(1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclopropanol, 1-(1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Wirkmechanismus
The mechanism of action of Cyclopropanol, 1-(1-cyclohexen-1-yl)- involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The cyclopropanol ring’s strain and the cyclohexene ring’s conjugation play significant roles in its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclohexene: A six-membered ring with one double bond.
Cyclopropanone: A three-membered ring ketone.
Uniqueness
Cyclopropanol, 1-(1-cyclohexen-1-yl)- is unique due to its combination of a strained cyclopropanol ring and a conjugated cyclohexene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
37609-30-6 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-(cyclohexen-1-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H14O/c10-9(6-7-9)8-4-2-1-3-5-8/h4,10H,1-3,5-7H2 |
InChI-Schlüssel |
BHZQRZKURLIWHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)
![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)

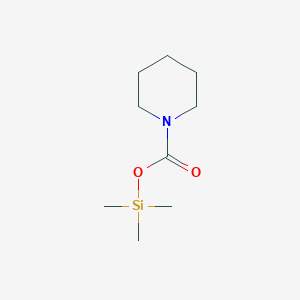


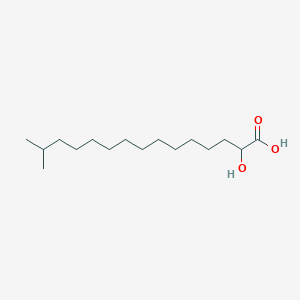


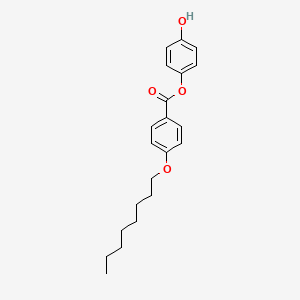
![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
